molecular formula C9H10N2O3 B15163105 [Methyl(4-nitrophenyl)amino]acetaldehyde CAS No. 142352-47-4

[Methyl(4-nitrophenyl)amino]acetaldehyde

Cat. No.: B15163105
CAS No.: 142352-47-4
M. Wt: 194.19 g/mol
InChI Key: YFLNKIUXHUXNMZ-UHFFFAOYSA-N
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Preparation Methods

The synthesis of [Methyl(4-nitrophenyl)amino]acetaldehyde can be achieved through several methods. One common approach involves the reaction of 4-nitroaniline with methylglyoxal under specific conditions. The reaction typically requires a solvent such as ethanol and a catalyst like triethylamine. The mixture is heated to facilitate the formation of the desired product. Industrial production methods may involve similar reaction conditions but on a larger scale, with optimized parameters to ensure high yield and purity.

Chemical Reactions Analysis

[Methyl(4-nitrophenyl)amino]acetaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

    Condensation: The aldehyde group can participate in condensation reactions with amines or hydrazines to form imines or hydrazones.

Scientific Research Applications

[Methyl(4-nitrophenyl)amino]acetaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound’s derivatives have been studied for their potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of [Methyl(4-nitrophenyl)amino]acetaldehyde involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The aldehyde group can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially altering their function.

Comparison with Similar Compounds

[Methyl(4-nitrophenyl)amino]acetaldehyde can be compared with other similar compounds, such as:

    4-Nitrobenzaldehyde: Similar structure but lacks the methylamino group.

    4-Nitroaniline: Contains the nitro and amino groups but lacks the aldehyde group.

    N-Methyl-4-nitroaniline: Similar structure but lacks the aldehyde group.

The uniqueness of this compound lies in its combination of functional groups, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities.

Properties

CAS No.

142352-47-4

Molecular Formula

C9H10N2O3

Molecular Weight

194.19 g/mol

IUPAC Name

2-(N-methyl-4-nitroanilino)acetaldehyde

InChI

InChI=1S/C9H10N2O3/c1-10(6-7-12)8-2-4-9(5-3-8)11(13)14/h2-5,7H,6H2,1H3

InChI Key

YFLNKIUXHUXNMZ-UHFFFAOYSA-N

Canonical SMILES

CN(CC=O)C1=CC=C(C=C1)[N+](=O)[O-]

Origin of Product

United States

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